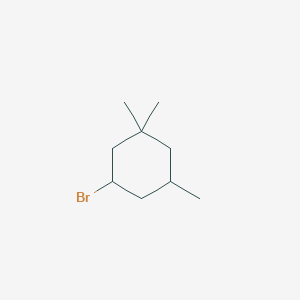

3-Bromo-1,1,5-trimethylcyclohexane

Descripción general

Descripción

3-Bromo-1,1,5-trimethylcyclohexane is an organic compound with the molecular formula C9H17Br. It is a brominated derivative of cyclohexane, featuring a bromine atom at the third position and methyl groups at the first and fifth positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Halogenation of Cyclohexane Derivatives: One common method involves the halogenation of trimethylcyclohexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light. The reaction typically proceeds via a free radical mechanism.

Substitution Reactions: Another approach is the substitution reaction where a suitable precursor, such as 1,1,5-trimethylcyclohexene, undergoes bromination in the presence of a Lewis acid catalyst like aluminum bromide (AlBr3).

Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the bromination process and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-methyl-1,1,5-trimethylcyclohexane.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used, often with phase transfer catalysts to enhance reactivity.

Major Products Formed:

Oxidation: 3-Bromo-1,1,5-trimethylcyclohexanol, 3-Bromo-1,1,5-trimethylcyclohexanone, 3-Bromo-1,1,5-trimethylcyclohexanoic acid.

Reduction: 3-Methyl-1,1,5-trimethylcyclohexane.

Substitution: 3-Hydroxy-1,1,5-trimethylcyclohexane, 3-Amino-1,1,5-trimethylcyclohexane.

Aplicaciones Científicas De Investigación

While there is no direct information readily available regarding specific applications of "3-Bromo-1,1,5-trimethylcyclohexane," the search results offer related information that can help infer potential applications and contexts in which similar compounds are used.

Chemical Information and Properties

this compound, also identified by the formula , is associated with the PubChem CID 43141447 . Another similar compound is 1-Bromo-1,3,5-trimethylcyclohexane .

Related Compounds and Their Applications

- α,β-unsaturated carbonyl compounds: These have extensive applications in organic, inorganic, analytical, and biological fields . They can be used as antibacterial agents . Research indicates that they have potential in drug discovery, with studies focusing on ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and molecular docking analysis to understand their activity and affinity .

- Flavonoids: These are polyphenolic compounds found in plants, characterized by a 2-phenylchromone structure, which have garnered interest in biomedical applications .

- Trimethylbenzenes (TMBs): Isomers such as 1,2,3-TMB, 1,2,4-TMB, and 1,3,5-TMB are assessed for their adverse health effects and exposure-response relationships, especially due to their presence at Superfund sites .

Insights from Toxicological Reviews

Mecanismo De Acción

The mechanism by which 3-Bromo-1,1,5-trimethylcyclohexane exerts its effects depends on the specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

1-Bromo-1,1,3-trimethylcyclohexane

1-Bromo-1,1,4-trimethylcyclohexane

1-Bromo-1,1,2-trimethylcyclohexane

Uniqueness: 3-Bromo-1,1,5-trimethylcyclohexane is unique due to its specific substitution pattern, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications.

Actividad Biológica

3-Bromo-1,1,5-trimethylcyclohexane (C9H17Br) is an organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a cyclohexane ring with three methyl groups at positions 1, 1, and 5. Its molecular structure can be represented as follows:

The biological activity of this compound is not extensively documented; however, its structural similarities to other brominated compounds suggest potential interactions with biological systems.

Target Interactions

- Serotonin Reuptake Inhibition : Similar compounds have been shown to affect serotonin pathways, potentially leading to antidepressant effects by inhibiting the reuptake of serotonin at the presynaptic neuronal membrane.

- Neurotransmitter Modulation : The presence of the bromine atom may influence neurotransmitter systems beyond serotonin, possibly affecting norepinephrine and dopamine pathways.

Biological Effects

The biological effects of this compound can be summarized based on available studies and related compounds:

Pharmacological Activity

- Antidepressant Properties : Given its potential mechanism similar to sertraline (an established antidepressant), this compound may exhibit similar mood-enhancing effects .

- Neuroprotective Effects : Some studies indicate that brominated compounds can exert neuroprotective effects against oxidative stress and neurodegeneration .

Table 1: Summary of Biological Activities of Related Brominated Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| Sertraline | Selective serotonin reuptake inhibitor | |

| 3-Bromo-2-methylphenylamine | Neuroprotective effects | |

| Brominated phenols | Antioxidant properties |

Toxicological Profile

The toxicological profile of brominated compounds suggests caution in their use due to potential adverse effects such as:

Propiedades

IUPAC Name |

3-bromo-1,1,5-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIKVKDKYUBKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.